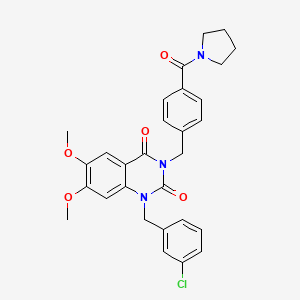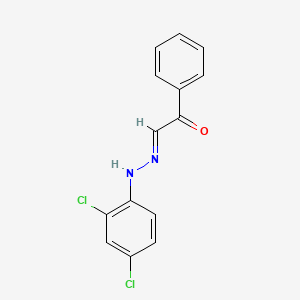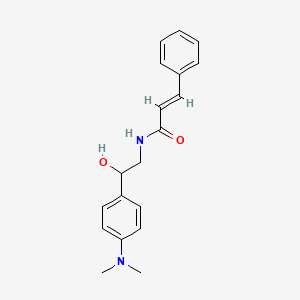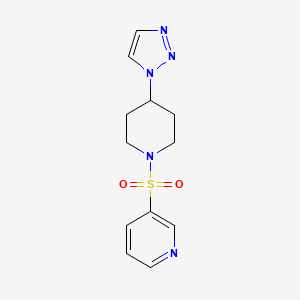
(2-Cyclobutylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Cyclobutylphenyl)methanamine” is a chemical compound that belongs to the class of aromatic amines. It has a CAS Number of 1557581-74-4 and a molecular weight of 161.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C11H15N/c12-8-10-4-1-2-7-11(10)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8,12H2 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
Several studies have focused on the development of efficient catalysts for chemical reactions. For example, research by Karabuğa et al. (2015) demonstrates the synthesis of quinazoline-based ruthenium complexes starting from commercially available glycine, which showed excellent performance in transfer hydrogenation reactions, achieving up to 99% conversion rates. This suggests potential catalytic applications for similar compounds in organic synthesis and hydrogenation processes (Karabuğa et al., 2015).
Material Science and Molecular Design
In the field of material science, Shimoga et al. (2018) synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a high-yield process, characterizing it with various spectroscopic techniques. Such compounds could be explored for their potential in material science, given their structural diversity and ease of synthesis (Shimoga, Shin, & Kim, 2018).
Anticancer Research
Mbugua et al. (2020) investigated new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands for their anticancer activity. These complexes showed remarkable selectivity and potency against various human cancerous cell lines, demonstrating the therapeutic potential of such compounds in oncology (Mbugua et al., 2020).
Drug Development and Pharmacology
Research on compounds structurally similar to "(2-Cyclobutylphenyl)methanamine" also extends to pharmacology. For instance, Sniecikowska et al. (2019) designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, showing potential as antidepressant drug candidates due to their selectivity and potency (Sniecikowska et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-cyclobutylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-10-4-1-2-7-11(10)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUPAKRAKPUPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557581-74-4 |
Source


|
| Record name | (2-cyclobutylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)



![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2565614.png)
![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)

![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
